molecular formula C16H14N2OS B2910308 3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 568558-23-6

3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2910308
CAS No.: 568558-23-6
M. Wt: 282.36
InChI Key: DWHNTCIHPKYFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a type of organic compound. Organic compounds that contain a phenylethyl group are often used in the synthesis of pharmaceuticals and other complex organic molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-Phenylethanol can be synthesized through methods like the acid-catalyzed Ritter reaction . Another method involves the reductive amination of acetophenone .


Chemical Reactions Analysis

Amines, which this compound appears to contain, are known to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 1-Phenylethanol, a related compound, is a colorless liquid that is often used in chiral resolutions .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, Phenethyl acetate, a related compound, is classified as a combustible liquid and is harmful if swallowed .

Properties

IUPAC Name

3-(1-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11(12-7-3-2-4-8-12)18-15(19)13-9-5-6-10-14(13)17-16(18)20/h2-11H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHNTCIHPKYFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.